molecular formula C10H11CaN4O8P B1497799 Calcium 5'-inosinate CAS No. 3387-37-9

Calcium 5'-inosinate

Cat. No.: B1497799
CAS No.: 3387-37-9
M. Wt: 386.27 g/mol
InChI Key: ZLHWLLPKQPKYJD-MCDZGGTQSA-L
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Description

Calcium 5’-inosinate, also known as calcium inosine-5’-monophosphate, is a compound with the chemical formula C10H11CaN4O8P. It is commonly used as a flavor enhancer in the food industry due to its ability to impart a savory umami taste. This compound is a calcium salt of inosinic acid and is often found in various processed foods .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 5’-inosinate can be synthesized through the reaction of inosinic acid with calcium hydroxide. The reaction typically involves dissolving inosinic acid in water, followed by the addition of calcium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of calcium 5’-inosinate. The product is then purified through crystallization .

Industrial Production Methods

In industrial settings, calcium 5’-inosinate is produced by enzymatic hydrolysis of yeast RNA, followed by the isolation and purification of inosinic acid. The inosinic acid is then reacted with calcium hydroxide to form calcium 5’-inosinate. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Calcium 5’-inosinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium 5’-inosinate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleosides.

    Biology: Studied for its role in cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in neurological and cardiovascular diseases.

    Industry: Widely used as a flavor enhancer in the food industry

Mechanism of Action

Calcium 5’-inosinate exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium 5’-inosinate is unique due to its calcium content, which can provide additional nutritional benefits compared to its sodium counterparts. Additionally, its specific interaction with calcium ions can influence its solubility and stability in various applications .

Properties

IUPAC Name

calcium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.Ca/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHWLLPKQPKYJD-MCDZGGTQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11CaN4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628642
Record name Calcium 5'-O-phosphonatoinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, colourless or white crystals or powder
Record name CALCIUM INOSINATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Sparingly soluble in water
Record name CALCIUM INOSINATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

3387-37-9, 38966-29-9
Record name Calcium 5'-inosinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium 5'-O-phosphonatoinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCIUM 5'-INOSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2I245H9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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